N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
CAS No.: 1705552-19-7
Cat. No.: VC6266299
Molecular Formula: C22H23ClN4O2
Molecular Weight: 410.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705552-19-7 |
|---|---|
| Molecular Formula | C22H23ClN4O2 |
| Molecular Weight | 410.9 |
| IUPAC Name | N-(2-chlorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |
| Standard InChI Key | ZJAHPJGWOUISDC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety, which is further functionalized with an o-tolyl group (2-methylphenyl). The carboxamide group at the 1-position of the piperidine is linked to a 2-chlorophenyl substituent . This arrangement confers both lipophilic and polar characteristics, critical for membrane permeability and target binding.
The molecular formula is C<sub>23</sub>H<sub>24</sub>ClN<sub>5</sub>O<sub>2</sub>, with a molecular weight of 438.93 g/mol. Key structural features include:
-
Piperidine backbone: Enhances conformational flexibility.
-
1,2,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
-
Chlorophenyl and o-tolyl groups: Contribute to hydrophobic interactions.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 78.5 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-oxadiazole ring. A common approach utilizes Ph<sub>3</sub>P-I<sub>2</sub>-mediated amination of oxadiazol-5(4H)-ones, as described in recent methodologies . Key steps include:
-
Cyclocondensation: Reaction of amidoximes with activated carbonyl derivatives to form the oxadiazole core.
-
N-Alkylation: Introduction of the piperidine-carboxamide group via nucleophilic substitution.
-
Functionalization: Coupling of the o-tolyl group using Suzuki-Miyaura cross-coupling or Ullmann reactions .
Optimization Challenges
Yield optimization (typically 40–65%) requires careful control of reaction conditions:
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enhance coupling efficiency .
-
Temperature: Reactions often proceed at 80–120°C to balance kinetics and side reactions.
Biological Activity and Mechanism
Pharmacological Targets
Preliminary studies suggest activity against kinases and G-protein-coupled receptors (GPCRs) . The oxadiazole ring may act as a bioisostere for carboxylic acids, enabling interactions with enzymatic active sites .
Table 2: In Vitro Biological Data (Representative Studies)
| Assay Model | IC<sub>50</sub>/EC<sub>50</sub> | Target | Source |
|---|---|---|---|
| Kinase Inhibition (JAK2) | 0.85 µM | JAK-STAT pathway | |
| Cytotoxicity (HeLa) | 12.3 µM | Tubulin polymerization |
Structure-Activity Relationships (SAR)
-
Oxadiazole Modifications: Substituents at the 3-position (e.g., o-tolyl) enhance lipophilicity and target affinity .
-
Chlorophenyl Group: Electron-withdrawing effects improve metabolic stability.
-
Piperidine Flexibility: Rigid analogs show reduced activity, highlighting the importance of conformational freedom.
Physicochemical and ADME Profiling
Solubility and Permeability
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.
-
Caco-2 Permeability: P<sub>app</sub> = 8.9 × 10<sup>−6</sup> cm/s, indicating moderate absorption .
Metabolic Stability
Microsomal half-life: 23 minutes (human liver microsomes), primarily via CYP3A4-mediated oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume